
In Vivo Imaging Techniques Using TRITC-
Labeled Dextran: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Tetramethylrhodamine-5-

isothiocyanate

Cat. No.: B149028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetramethylrhodamine isothiocyanate (TRITC)-labeled dextran is a versatile and widely used

fluorescent tracer for in vivo imaging studies. Its high water solubility, low toxicity, and

availability in a range of molecular weights make it an invaluable tool for visualizing and

quantifying dynamic biological processes in real-time. The stable fluorescence of TRITC across

a broad pH range (pH 4-9) and its minimal binding to vessel walls ensure reliable and

quantifiable data. This document provides detailed application notes and protocols for utilizing

TRITC-labeled dextran in key in vivo imaging applications: assessing vascular permeability,

imaging lymphatic drainage, and tracking cell migration.

Key Applications
Assessment of Vascular Permeability
TRITC-dextran is extensively used to study vascular permeability and leakage in various

physiological and pathological conditions, such as inflammation, cancer, and stroke. By

selecting dextrans of appropriate molecular weights, researchers can investigate the integrity of

the endothelial barrier to macromolecules of different sizes.
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40
Mouse (C2J

Strain)

Postcapillary

venules
Normal

Initial

Permeability

Rate:

0.00159 ±

0.00008

Negatively

charged

FITC-dextran

at 40 kDa

had a

significantly

higher

permeability

rate than

neutral

TRITC-

dextran of a

comparable

size.[1]

70
Mouse

(BALB/c)
Skin

Histamine-

induced

inflammation

Relative

Fluorescence

Intensity

Under

homeostatic

conditions,

dextran larger

than 70 kDa

is retained

within blood

vessels.

Following

histamine

injection, 70

kDa dextran

extravasates

into the

interstitial

space within

1-2 minutes.
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150 Hamster Cheek Pouch
Histamine

Challenge

Visual

Leakage

A 5% solution

of 150 kDa

TRITC-

dextran

administered

intravenously

shows

significant

leakage 15

minutes after

a histamine

challenge.[2]

158

Chick

Embryo

(CAM)

Human

Tumor

Xenograft

VEGF

Treatment

Fold Increase

in Leak

VEGF

treatment

significantly

increased the

extravasation

of 158 kDa

TRITC-

dextran in the

tumor core

compared to

surrounding

normal

tissue.

Experimental Protocol: Intravital Microscopy of Vascular Permeability in a Mouse Model

This protocol describes the use of intravital microscopy to assess vascular permeability in a

mouse model, for example, in response to an inflammatory stimulus.

Materials:

TRITC-labeled dextran (e.g., 70 kDa)

Anesthetic (e.g., ketamine/xylazine cocktail)
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Sterile saline

Inflammatory agent (e.g., histamine, VEGF) or vehicle control

Intravital microscope with appropriate fluorescence filters for TRITC (Excitation: ~550 nm,

Emission: ~575 nm)

Animal handling and surgical tools

Heating pad to maintain animal body temperature

Procedure:

Animal Preparation:

Anesthetize the mouse using an approved protocol.

Maintain the animal's body temperature at 37°C using a heating pad.

Surgically expose the tissue of interest (e.g., cremaster muscle, mesentery) for imaging,

keeping the tissue moist with warm sterile saline.

TRITC-Dextran Administration:

Administer TRITC-dextran intravenously (i.v.) via the tail vein. A typical dose is 100 mg/kg

body weight of a 5% solution in sterile saline.[2]

Imaging:

Position the animal on the microscope stage and bring the exposed tissue into focus.

Acquire baseline images of the vasculature before administering the inflammatory agent.

Administer the inflammatory agent (e.g., topical application or i.v. injection) or vehicle

control.

Immediately begin time-lapse imaging to capture the extravasation of TRITC-dextran from

the blood vessels into the surrounding tissue. Acquire images at regular intervals (e.g.,
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every 30 seconds) for a defined period (e.g., 30-60 minutes).

Data Analysis:

Quantify the change in fluorescence intensity in the extravascular space over time.

Select regions of interest (ROIs) within the blood vessel and in the adjacent interstitial

space.

Measure the mean fluorescence intensity in these ROIs for each time point.

Calculate a permeability index, often expressed as the ratio of extravascular to

intravascular fluorescence intensity, normalized to the baseline.

Animal Preparation Experiment Data Analysis

Anesthetize Animal Surgically Expose Tissue Inject TRITC-Dextran (i.v.) Acquire Baseline Images Administer Inflammatory Agent Time-Lapse Intravital Microscopy Select ROIs (Intra/Extravascular) Measure Fluorescence Intensity Calculate Permeability Index

Click to download full resolution via product page

Experimental workflow for assessing vascular permeability.

Signaling Pathway: VEGF-Induced Vascular Permeability

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability.

TRITC-dextran imaging can be used to visualize the effects of VEGF signaling on the

endothelial barrier. The binding of VEGF to its receptor, VEGFR2, triggers a signaling cascade

that leads to the disruption of endothelial cell junctions and increased permeability.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b149028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF

VEGFR2

Binds to

PLCγ

Activates

Src

Activates

PKC

Activates

eNOS

Activates

Nitric Oxide (NO)

Produces

Endothelial Junction Disruption

FAK

Activates

Increased Vascular Permeability
(Visualized by TRITC-Dextran)

Click to download full resolution via product page

VEGF signaling pathway leading to increased vascular permeability.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b149028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Lymphatic Imaging
TRITC-dextran is a valuable tool for visualizing lymphatic vessel architecture and quantifying

lymphatic drainage. Following interstitial injection, the fluorescent dextran is taken up by

lymphatic capillaries and transported through the lymphatic network, allowing for real-time

imaging of lymphatic function.

Quantitative Data Summary
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150 Human
Big toe

subepidermis

Fluorescence

Microlympho

graphy

Area of dye

spread

In patients

with primary

lymphedema,

the dye

spread to a

much larger

area

compared to

healthy

subjects.

2000 Mouse Footpad

Epifluorescen

ce

Microscopy

Lymphatic

vessel

contraction

Enabled the

measurement

of

autonomous

lymphatic

contraction in

the afferent

collecting

lymphatic

vessels of the

popliteal

lymph node.

[3]

5000 Mouse Ear Dermis Fluorescence

Stereomicros

copy

Rate of

clearance

The

clearance of

high

molecular

weight

dextran from

the injection

site can be

quantified to

assess
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lymphatic

transport.[4]

Experimental Protocol: Fluorescence Microlymphography in a Mouse Model

This protocol describes a method for visualizing and quantifying lymphatic drainage in the

mouse ear.

Materials:

TRITC-labeled dextran (e.g., 150 kDa or higher to minimize leakage from initial lymphatics)

Anesthetic (e.g., isoflurane)

Microsyringe with a fine-gauge needle (e.g., 33-gauge)

Stereomicroscope or epifluorescence microscope with TRITC filters

Image analysis software

Procedure:

Animal Preparation:

Anesthetize the mouse using an approved protocol.

Place the mouse on a heated stage to maintain body temperature.

Position the ear flat for injection and imaging.

TRITC-Dextran Injection:

Using a microsyringe, perform an intradermal injection of a small volume (e.g., 1-2 µL) of

TRITC-dextran solution (e.g., 2 mg/mL in sterile PBS) into the ear dermis.[4]

Imaging:

Immediately after injection, begin imaging the ear using a fluorescence microscope.
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Capture images or time-lapse video of the lymphatic vessels filling with the fluorescent

tracer.

Image the draining lymph nodes to assess tracer accumulation.

Data Analysis:

Measure the rate of lymphatic clearance from the injection site by quantifying the decrease

in fluorescence intensity over time.

Analyze the morphology and network structure of the lymphatic vessels.

Quantify the fluorescence intensity in the draining lymph nodes as a measure of lymphatic

transport.

Preparation Procedure Analysis

Anesthetize Animal Position Tissue for Injection Intradermal Injection of
TRITC-Dextran Image Lymphatic Vessel Filling Image Draining Lymph Nodes Quantify Clearance Rate Analyze Vessel Morphology Measure Lymph Node Fluorescence

Click to download full resolution via product page

Experimental workflow for in vivo lymphatic imaging.

In Vivo Cell Tracking
TRITC-dextran can be used to label cells ex vivo for subsequent tracking of their migration and

localization in vivo. This is particularly useful for studying the trafficking of immune cells or the

metastasis of cancer cells.

Experimental Protocol: Ex Vivo Labeling and In Vivo Tracking of Cells

This protocol provides a general framework for labeling cells with TRITC-dextran and tracking

their migration in a mouse model.

Materials:
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TRITC-labeled dextran (lysine-fixable is recommended for long-term tracking)

Cell culture medium and reagents

Cells of interest (e.g., immune cells, cancer cells)

Anesthetic

Intravital or two-photon microscope with TRITC filters

Image analysis software with cell tracking capabilities

Procedure:

Ex Vivo Cell Labeling:

Culture the cells of interest under standard conditions.

Incubate the cells with a solution of lysine-fixable TRITC-dextran (e.g., 1 mg/mL) in culture

medium for a defined period (e.g., 4-24 hours) to allow for endocytic uptake. The optimal

concentration and incubation time should be determined empirically for each cell type.

Wash the cells extensively with sterile PBS to remove any unincorporated dextran.

Resuspend the labeled cells in an appropriate sterile medium for injection.

Cell Injection:

Anesthetize the recipient animal.

Inject the labeled cells into the animal via the desired route (e.g., intravenously,

subcutaneously, or directly into an organ).

In Vivo Imaging:

At various time points after cell injection, anesthetize the animal and prepare the tissue of

interest for imaging.
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Use an intravital or two-photon microscope to locate and track the fluorescently labeled

cells in the living animal.

Acquire time-lapse image sequences to monitor cell movement, velocity, and interactions

with the microenvironment.

Data Analysis:

Use image analysis software to identify and track individual cells over time.

Quantify cell migration parameters such as speed, displacement, and directionality.

Analyze the spatial distribution of the labeled cells within the tissue.

Ex Vivo Cell Labeling In Vivo Procedure Data Quantification

Incubate Cells with
TRITC-Dextran

Wash to Remove
Unbound Dextran Resuspend Cells for Injection Inject Labeled Cells

into Animal
Time-Lapse Intravital

Microscopy Track Individual Cells Quantify Migration
(Speed, Direction) Analyze Spatial Distribution

Click to download full resolution via product page

Workflow for ex vivo cell labeling and in vivo tracking.

Conclusion
TRITC-labeled dextran is a powerful and versatile tool for a range of in vivo imaging

applications. By following the detailed protocols and considering the quantitative data provided,

researchers can effectively utilize this fluorescent tracer to gain valuable insights into vascular

biology, lymphatic function, and cellular dynamics within a living organism. The ability to

visualize and quantify these processes in real-time is crucial for advancing our understanding

of both normal physiology and disease pathogenesis, and for the development of novel

therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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